molecular formula C14H16BrN3O2S B2487804 2-(2-((4-bromobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide CAS No. 923195-62-4

2-(2-((4-bromobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide

Cat. No. B2487804
M. Wt: 370.27
InChI Key: BSQOJZPPXNUNNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related imidazole derivatives involves multiple steps, including the alkylation of imidazolyl propanol with bromobenzyl bromide and subsequent reactions involving specific reagents such as silver triflate and non-nucleophilic amine bases. These procedures yield compounds with high purity and specific activities, demonstrating the complex yet controlled synthesis process for these types of molecules (Iwata et al., 2000).

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed through crystallography and quantum chemical methods, revealing detailed information about the nature and strength of intermolecular interactions. Such analyses provide insights into the conformational dynamics and the influence of specific substituents on the overall structure (Sowmya et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving imidazole derivatives are multifaceted, including facile formation of amide bonds between fragments containing unmasked imidazole-ring systems. The reactivity of these compounds underscores their versatility and potential for further chemical modifications (Modder et al., 2010).

Scientific Research Applications

Photodynamic Therapy Applications

  • Photodynamic Therapy : A study on zinc phthalocyanine derivatives, which share structural similarities with the compound , highlights their potential in photodynamic therapy for cancer treatment. These derivatives exhibited excellent fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yields, making them promising Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Hypertension Treatment

  • Antihypertensive Effects : The discovery of a series of N-(biphenylylmethyl)imidazoles, which exhibit a potent antihypertensive effect upon oral administration, suggests that structurally related compounds, including the one , may also possess similar pharmacological properties (Carini et al., 1991).

Catalysis in Organic Synthesis

  • Catalytic Activities : A novel mixed-ligand Cu(II) Schiff base complex, involving imidazole derivatives, demonstrated significant catalytic activities in synthesizing 2-amino-4H-pyrans and tetrahydro-4H-chromenes. This finding suggests that compounds containing imidazole units, like the one discussed, could be explored for their catalytic efficiencies in organic synthesis (Ebrahimipour et al., 2018).

properties

IUPAC Name

2-[2-[(4-bromophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O2S/c1-16-13(20)7-18-12(8-19)6-17-14(18)21-9-10-2-4-11(15)5-3-10/h2-6,19H,7-9H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQOJZPPXNUNNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1C(=CN=C1SCC2=CC=C(C=C2)Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((4-bromobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.